![molecular formula C7H3F6N B1297899 2,6-Bis(trifluoromethyl)pyridine CAS No. 455-00-5](/img/structure/B1297899.png)
2,6-Bis(trifluoromethyl)pyridine
Overview
Description
2,6-Bis(trifluoromethyl)pyridine is a chemical compound that serves as a versatile building block in the synthesis of various complex molecules. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which can significantly influence the electronic properties of the compounds it forms part of. This functionality is often exploited in the design of ligands for metal coordination, as well as in the development of materials with specific electronic and optical properties.
Synthesis Analysis
The synthesis of derivatives of this compound involves various strategies, including the use of phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine followed by N-oxidation to yield trifunctional ligands with high yields . Another approach includes the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride to produce 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines .
Molecular Structure Analysis
The molecular structures of compounds derived from this compound are often confirmed by spectroscopic methods and single crystal X-ray diffraction. For instance, the molecular structures of lanthanide coordination complexes of trifunctional ligands derived from this compound have been confirmed by X-ray diffraction, showing that the ligand binds in a tridentate mode to the Ln(III) cation .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is diverse, with applications in the formation of metal complexes. For example, the monoanion of 2,6-bis(phenylamino)pyridine has been used to support quadruply bonded Cr(2)(4+) and Mo(2)(4+) units, while the corresponding dianion can stabilize trinuclear complexes . Additionally, the synthesis of novel electron acceptors involving this compound derivatives has been reported, with high ionization potentials and good affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the trifluoromethyl groups. These compounds exhibit high ionization potentials and good electrochemical behavior . The introduction of trifluoromethyl groups into ligands can also affect the coordination chemistry with metal ions, as seen in the synthesis of lanthanide-based catalysts for enantioselective reactions . Furthermore, the presence of these groups can lead to materials with good thermal stability, as demonstrated by novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, which show high glass transition temperatures and good mechanical properties .
Scientific Research Applications
Coordination Chemistry and Metal Complex Synthesis
2,6-Bis(trifluoromethyl)pyridine and its derivatives have been extensively studied for their role in coordination chemistry. Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis derivatives, highlighting their preparation, properties, and complex compounds formation with metals, showcasing their diverse spectroscopic, structural, magnetic properties, and biological activity. This review identifies potential areas for future research, including the investigation of unknown analogues (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
Pyridine-based compounds, including this compound, play crucial roles in organic synthesis and catalysis. Guan et al. (2016) discussed the significance of pyridine-based agrochemicals, elucidating the methods enhancing the efficiency of discovering novel lead compounds in the agrochemical field through Intermediate Derivatization Methods. This approach offers insights into novel methods for discovering agrochemicals and pharmaceuticals, emphasizing the crucial role of pyridine derivatives (Guan et al., 2016).
Spectroscopic and Structural Properties
The spectroscopic and structural properties of pyridine derivatives are of significant interest. Pfeifer, Freude, and Hunger (1985) provided a comprehensive review on the acidity of zeolites and related catalysts using nuclear magnetic resonance techniques, including studies on pyridine loaded H-Y zeolites. This research sheds light on the microdynamical model for the pyridine-loaded H-Y zeolites, contributing to a deeper understanding of the interaction between pyridine derivatives and zeolite catalysts (Pfeifer, Freude, & Hunger, 1985).
Environmental and Biological Applications
Environmental and biological applications of pyridine derivatives are explored through the lens of emerging contaminants and potential anticancer agents. Wang et al. (2020) reviewed the environmental occurrence, exposure, and risks of tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlighting its widespread use and the concerns regarding human health effects. This review emphasizes the importance of understanding the environmental behavior and health risks of emerging contaminants like TDCPP (Wang et al., 2020).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines can result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used as building blocks in the synthesis of various compounds, suggesting that they may play a role in a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 55-59°c and a boiling point of 82°c at 18 mmhg . These properties could potentially impact its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may have a wide range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)pyridine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVFTXBESQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343470 | |
Record name | 2,6-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
455-00-5 | |
Record name | 2,6-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?
A1: this compound is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled this compound-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.
Q2: How can this compound be synthesized?
A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:
- Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce this compound with yields varying between 28% and 53%. []
Q3: Has this compound been incorporated into materials with unique photophysical properties?
A3: Yes, this compound plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both this compound and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating this compound in advanced optical materials.
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